molecular formula C21H27N3OS B4295442 N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE

Cat. No.: B4295442
M. Wt: 369.5 g/mol
InChI Key: LYBMRGAKTCQXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of an adamantyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multiple steps. One common approach starts with the preparation of the benzimidazole derivative, followed by the introduction of the adamantyl group. The final step involves the formation of the thioacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The adamantyl group may enhance the compound’s stability and bioavailability. Pathways involved in its action may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide
  • N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE is unique due to the presence of both the adamantyl and benzimidazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-19(13-26-20-23-17-3-1-2-4-18(17)24-20)22-6-5-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBMRGAKTCQXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE
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N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE

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